MBQ-167 - 2097938-73-1

MBQ-167

Catalog Number: EVT-273675
CAS Number: 2097938-73-1
Molecular Formula: C22H18N4
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MBQ-167 (9-Ethyl-3-(5-phenyl-1H-1,2,3-triazol-1-yl)-9H-carbazole) is a small molecule developed as a research tool and potential anti-metastatic cancer agent. [, , , , , , , , , , , , , , , , , , , , , , , , ] It functions as a dual inhibitor of the Rho GTPases Rac and Cdc42, which are key regulators of cell migration, invasion, and cell cycle progression. [, , , , , , , , , , , , , , , , , , , , , , , , ] These GTPases are frequently overexpressed in various cancers and contribute to aggressive tumor behavior and poor patient prognosis. [, , , , , , , , , , , , , , , , , , , , , , , , ] MBQ-167 exhibits improved potency compared to other Rac/Cdc42 inhibitors like EHop-016. [, , , ]

Future Directions
  • Biomarker Development: Identifying and validating biomarkers that predict MBQ-167's efficacy, such as p-PAK and YKL-40/CHI3L1, will be crucial for personalized therapy. []

  • Drug Delivery Systems: Developing targeted drug delivery systems, such as immunoliposomes, to enhance MBQ-167's delivery specifically to cancer cells can improve its therapeutic index and reduce potential side effects. []

EHop-016

Compound Description: EHop-016 is a small molecule inhibitor of Rac1, a Rho GTPase involved in cancer cell migration and invasion. It exhibits an IC50 of 1,100 nmol/L for Rac1 inhibition and has been shown to inhibit cancer cell migration and viability, as well as reduce tumor growth, metastasis, and angiogenesis in vivo [].

Relevance: EHop-016 serves as a precursor and a point of comparison for MBQ-167. MBQ-167 was developed to improve upon the pharmacological properties of EHop-016 [, , ]. While both compounds target Rac1, MBQ-167 demonstrates significantly higher potency (IC50 ~100 nM) and also inhibits Cdc42 [, ].

MBQ-168

Compound Description: MBQ-168 is a derivative of MBQ-167, designed to improve solubility and enhance activity. It demonstrates comparable efficacy to MBQ-167 in inhibiting Rac1, Rac1B (a splice variant of Rac1), and breast cancer cell viability, while also inducing apoptosis []. MBQ-168 inhibits Rac and Cdc42 by interfering with guanine nucleotide binding, similar to MBQ-167, but is a more effective inhibitor of P21-activated kinase (PAK 1-3) activation [].

Relevance: As a derivative of MBQ-167, MBQ-168 shares the core structure 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole with MBQ-167 []. It demonstrates comparable or greater efficacy in various assays and shows a more favorable inhibition profile for CYP3A4, suggesting potential advantages in combination therapies [].

EHop-097

Compound Description: EHop-097 is another derivative of MBQ-167 designed for improved activity. This compound inhibits the interaction between the guanine nucleotide exchange factor Vav and Rac, ultimately inhibiting Rac activation [].

Relevance: While structurally related to MBQ-167 and sharing the 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole core, EHop-097 operates via a distinct mechanism of action []. Instead of directly inhibiting GTP/GDP binding like MBQ-167, it interferes with the upstream activator Vav [].

MBQ-14

Compound Description: MBQ-14 emerged from a screening of MBQ-167 derivatives for their potential as Rac/Cdc42 inhibitors []. This compound demonstrated a similar activity profile to MBQ-167 in reducing breast cancer cell viability, with a GI50 in the nanomolar range [].

Relevance: MBQ-14 is considered a viable Rac/Cdc42 inhibitor for further investigation due to its structural similarity and comparable efficacy to MBQ-167 in preliminary studies [].

CPV-337

Compound Description: CPV-337 was identified through a screening of MBQ-167 derivatives for enhanced efficacy and specificity against Rac1 and Cdc42 []. It shows a GI50 of ~55 nM and inhibits approximately 70% of Rac activation at 50 nM, making it twice as potent as MBQ-167 [].

Source and Classification

MBQ-167 was developed as part of a series of compounds aimed at targeting the Rac/Cdc42 signaling pathway. Its classification falls under small molecule inhibitors, specifically designed to interfere with the activity of these GTPases. The compound has been characterized in several studies for its pharmacokinetic properties and biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of MBQ-167 involves several key steps:

  1. Formation of the Triazole Ring: The synthesis begins with the reaction of phenylacetylene with an azide compound under Grignard conditions to form a triazole moiety.
  2. Use of Reagents: Key reagents include concentrated sulfuric acid for sulfonation reactions and sodium azide for introducing the azide functional group.
  3. Purification: After synthesis, purification is achieved through silica gel chromatography, yielding MBQ-167 in high purity (≥98%) as a white solid.
Molecular Structure Analysis

Structure and Data

The molecular structure of MBQ-167 can be described as follows:

  • Chemical Formula: C_{19}H_{18}N_{4}
  • Molecular Weight: 318.38 g/mol
  • Structural Features: The compound contains a 9-ethylcarbazole moiety linked to a 1,2,3-triazole ring, which is critical for its inhibitory activity against Rac and Cdc42.

The structure has been confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

MBQ-167 primarily acts through competitive inhibition of Rac and Cdc42. The mechanism involves binding to the active sites of these GTPases, preventing their interaction with downstream effectors. This inhibition leads to altered cell signaling pathways that can inhibit cancer cell migration and invasion.

Mechanism of Action

Process and Data

MBQ-167 exerts its pharmacological effects by disrupting the signaling pathways mediated by Rac and Cdc42. The following points summarize its mechanism:

  1. Inhibition of GTPase Activity: By binding to Rac and Cdc42, MBQ-167 prevents their activation by guanine nucleotide exchange factors (GEFs).
  2. Impact on Cell Functions: This inhibition leads to reduced cell motility and invasion capabilities, which are critical in cancer metastasis.
  3. Experimental Evidence: Studies have demonstrated that treatment with MBQ-167 results in significant reductions in migration and invasion in various cancer cell lines .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MBQ-167 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light.
  • pKa Value: The pKa value is approximately 0.27, indicating that it behaves as a monoprotic base .

These properties are essential for understanding its behavior in biological systems and its potential pharmacokinetic profile.

Applications

Scientific Uses

MBQ-167 has several promising applications in scientific research:

  1. Cancer Research: Its primary application lies in studying metastatic cancer due to its dual inhibition of Rac and Cdc42.
  2. Pharmacokinetic Studies: Research has utilized MBQ-167 to develop pharmacokinetic models that help predict its behavior in vivo, including absorption, distribution, metabolism, and excretion profiles .
  3. Drug Development: As a lead compound, MBQ-167 serves as a template for synthesizing more potent derivatives aimed at enhancing therapeutic efficacy against cancers driven by Rho GTPase signaling pathways .

Properties

CAS Number

2097938-73-1

Product Name

MBQ-167

IUPAC Name

9-ethyl-3-(5-phenyltriazol-1-yl)carbazole

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C22H18N4/c1-2-25-20-11-7-6-10-18(20)19-14-17(12-13-21(19)25)26-22(15-23-24-26)16-8-4-3-5-9-16/h3-15H,2H2,1H3

InChI Key

LJCANTASZGYJLG-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)C5=CC=CC=C51

Solubility

Soluble in DMSO

Synonyms

MBQ-167; MBQ167; MBQ 167;

Canonical SMILES

CCN1C2=C(C=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)C5=CC=CC=C51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.